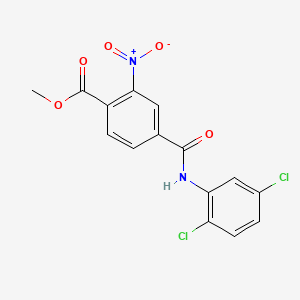

Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2’-Azobis(2-methylpropionitrile) , is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction involves the following steps:

Formation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.

Reaction with Hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-Azobis(2-methylpropionitrile).

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving radical formation. The key reactions include:

Thermal Decomposition: Upon heating, 2,2’-Azobis(2-methylpropionitrile) decomposes to form nitrogen gas and two radicals of 2-cyanoprop-2-yl.

Radical Polymerization: The radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Common Reagents and Conditions

Reagents: Common reagents used in reactions with 2,2’-Azobis(2-methylpropionitrile) include monomers like styrene, acrylonitrile, and methyl methacrylate.

Conditions: Reactions typically require elevated temperatures (around 60-80°C) and may be conducted in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of 2,2’-Azobis(2-methylpropionitrile) are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate, depending on the monomers used in the polymerization process.

Aplicaciones Científicas De Investigación

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

Polymer Chemistry: It is extensively used as a radical initiator in the polymerization of various monomers to produce polymers with specific properties.

Material Science: The compound is used in the synthesis of advanced materials, including nanocomposites and hydrogels.

Biological Research: It is employed in the study of radical-induced biological processes and the development of drug delivery systems.

Industrial Applications: In industry, it is used in the production of plastics, adhesives, and coatings.

Mecanismo De Acción

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The compound decomposes to form nitrogen gas and two radicals of 2-cyanoprop-2-yl. These radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.

Comparación Con Compuestos Similares

2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it produces. Similar compounds include:

Benzoyl Peroxide: Another widely used radical initiator, but it decomposes at a lower temperature and produces different radicals.

Azobisisobutyronitrile (AIBN): Similar in structure and function, but with different thermal decomposition characteristics.

Cumene Hydroperoxide: Used as a radical initiator in different polymerization processes, but with distinct decomposition products and conditions.

In comparison, 2,2’-Azobis(2-methylpropionitrile) offers advantages in terms of its stability, decomposition temperature, and the nature of the radicals produced, making it suitable for specific applications in polymer chemistry and material science.

Propiedades

Número CAS |

83929-47-9 |

|---|---|

Fórmula molecular |

C15H10Cl2N2O5 |

Peso molecular |

369.2 g/mol |

Nombre IUPAC |

methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-nitrobenzoate |

InChI |

InChI=1S/C15H10Cl2N2O5/c1-24-15(21)10-4-2-8(6-13(10)19(22)23)14(20)18-12-7-9(16)3-5-11(12)17/h2-7H,1H3,(H,18,20) |

Clave InChI |

BVBSCSYCFCDVEU-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)